molecular formula C7H7BrN2O2 B6160117 methyl 4-amino-5-bromopyridine-3-carboxylate CAS No. 1446182-20-2

methyl 4-amino-5-bromopyridine-3-carboxylate

Cat. No.: B6160117
CAS No.: 1446182-20-2
M. Wt: 231
InChI Key:
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Description

Methyl 4-amino-5-bromopyridine-3-carboxylate is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylate ester group at the 3-position

Scientific Research Applications

Methyl 4-amino-5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is utilized in biochemical assays to study enzyme interactions and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-pyridinecarboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium or copper complexes.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.

    Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Methyl 4-amino-3-pyridinecarboxylate.

    Oxidation: Methyl 4-nitro-5-bromopyridine-3-carboxylate.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding interactions, while the carboxylate ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromopyridine-3-carboxylate: Lacks the amino group at the 4-position, making it less versatile in certain synthetic applications.

    4-Amino-3-pyridinecarboxylic acid: Lacks the bromine atom, which limits its use in substitution reactions.

    Methyl 4-nitro-5-bromopyridine-3-carboxylate:

Uniqueness

Methyl 4-amino-5-bromopyridine-3-carboxylate is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-5-bromopyridine-3-carboxylate involves the bromination of 4-amino-3-pyridinecarboxylic acid followed by esterification with methanol.", "Starting Materials": [ "4-amino-3-pyridinecarboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 4-amino-3-pyridinecarboxylic acid with bromine in the presence of sulfuric acid to yield 4-amino-5-bromopyridine-3-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Esterification of 4-amino-5-bromopyridine-3-carboxylic acid with methanol in the presence of sulfuric acid to yield methyl 4-amino-5-bromopyridine-3-carboxylate." ] }

CAS No.

1446182-20-2

Molecular Formula

C7H7BrN2O2

Molecular Weight

231

Purity

95

Origin of Product

United States

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